molecular formula C16H13BrN2O2S B2462256 3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 321555-70-8

3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2462256
CAS No.: 321555-70-8
M. Wt: 377.26
InChI Key: DQIZATYPACYSGZ-UHFFFAOYSA-N
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Description

“3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide” is a chemical compound that contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements). This compound also contains an amide group (-CONH2), an ethoxy group (-OCH2CH3), and a bromine atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable benzothiazole derivative with an appropriate brominated compound. The exact method would depend on the specific starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, an amide group, an ethoxy group, and a bromine atom. The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzothiazole ring, the amide group, the ethoxy group, and the bromine atom. The bromine atom, in particular, might make the compound susceptible to reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring, the amide group, and the ethoxy group might influence its solubility, while the presence of the bromine atom might influence its reactivity .

Scientific Research Applications

  • Gold(I)-Mediated Transamidation : A novel gold(I)-mediated intramolecular transamidation process has been utilized for the formation of benzamides from thiourea derivatives, including compounds related to 3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide (Odame et al., 2020).

  • Copper-Catalyzed Intramolecular Cyclization : A copper-catalyzed intramolecular cyclization process has been used for synthesizing various N-benzothiazol-2-yl-amides, demonstrating a method for creating similar compounds (Wang et al., 2008).

  • Fluorescence Study : Research has been conducted on the fluorescence efficiency of derivatives of 3-(1,3-benzothiazol/benzoxazol-2-yl)-2H-chromen-2-ones, indicating potential applications in fluorescence and light-emitting studies (Mahadevan et al., 2014).

  • Antimicrobial Activity : Various benzothiazole derivatives, including those structurally similar to this compound, have been synthesized and tested for antimicrobial activity, showing potential in this field (Patel & Baldaniya, 2016).

  • Corrosion Inhibition : Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions, suggesting applications in materials science and engineering (Hu et al., 2016).

  • Metal Chelates Formation : Research on the formation of metal chelates with N-benzothiazol-2-yl-benzamide demonstrates the potential for applications in coordination chemistry and materials science (Angulo-Cornejo et al., 2000).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Benzothiazoles are known to have various biological activities, including antimicrobial, antifungal, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activities. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, reactivity, and biological activities. This could include studies to determine its mechanism of action in biological systems, as well as investigations of its potential applications in medicine or other fields .

Properties

IUPAC Name

3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2S/c1-2-21-12-6-7-13-14(9-12)22-16(18-13)19-15(20)10-4-3-5-11(17)8-10/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIZATYPACYSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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